molecular formula C27H32O15 B2900789 Isorubrofusarin 10-gentiobioside CAS No. 200127-93-1

Isorubrofusarin 10-gentiobioside

Cat. No.: B2900789
CAS No.: 200127-93-1
M. Wt: 596.538
InChI Key: CREWSFDYWMXJQL-AJEHSGAESA-N
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Description

Isorubrofusarin 10-gentiobioside is a naturally occurring glycoside compound found in the seeds of Cassia obtusifolia L. It belongs to the class of benzochromenones and is known for its potential biological activities . The compound has a molecular formula of C27H32O15 and a molecular weight of 596.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isorubrofusarin 10-gentiobioside can be isolated from the seeds of Cassia obtusifolia L. The seeds are typically roasted and then subjected to methanolic extraction . The extract is further partitioned between hexane and water, followed by dichloromethane and n-butanol to obtain the butanol-soluble fraction . This fraction is then purified using column chromatography on silica gel with mixtures of dichloromethane and methanol of increasing polarity .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Isorubrofusarin 10-gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Isorubrofusarin 10-gentiobioside can be compared with other similar compounds such as:

  • Rubrofusarin 6-O-β-D-glucopyranoside
  • Rubrofusarin triglucoside
  • Cassiaside B2

These compounds share structural similarities but differ in their glycosylation patterns and biological activities . This compound is unique due to its specific glycosylation, which influences its inhibitory activity against certain enzymes .

Properties

IUPAC Name

5-hydroxy-8-methoxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREWSFDYWMXJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200127-93-1
Record name Isorubrofusarin 10-gentiobioside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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